
alpha-Emtbl
Overview
Description
alpha-Ethyl-alpha-methyl-gamma-thiobutyrolactone (alpha-EMTBL) is an experimental anticonvulsant compound first studied for its dual modulation of gamma-aminobutyric acid (GABA) responses and voltage-dependent calcium channels (VDCCs). Structurally, it belongs to the alkyl-substituted thiobutyrolactone family, sharing similarities with ethosuximide, a known anticonvulsant targeting T-type calcium channels .
Biological Activity
alpha-Ethyl-alpha-methyl-thiobutyrolactone (alpha-EMTBL) is a compound belonging to the class of gamma-thiobutyrolactones, which has garnered attention for its biological activity, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its effects on GABAergic neurotransmission, anticonvulsant efficacy, and potential mechanisms of action based on diverse research findings.
This compound primarily interacts with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Research indicates that this compound enhances GABA currents, demonstrating a potentiating effect similar to that of other known anticonvulsants like ethosuximide and valproate. The compound's action is characterized by:
- Potentiation of GABA Currents : this compound has been shown to increase GABA currents across various concentrations, with a maximal potentiation observed at 1 mM, achieving 190% of control levels .
- Inhibition of Seizure Activity : In vitro studies have demonstrated that this compound can prevent seizure-like discharges in hippocampal neuron models, indicating its potential utility as an anticonvulsant .
Comparative Efficacy
To better understand the efficacy of this compound compared to other anticonvulsants, the following table summarizes key findings from various studies:
Compound | Maximal Potentiation (%) | IC50 (mM) | Notes |
---|---|---|---|
This compound | 190% | 0.102 | Potentiates GABA currents significantly |
Ethosuximide | Varies | Not specified | Standard anticonvulsant for absence seizures |
Valproate | Varies | Not specified | Broad-spectrum anticonvulsant |
Case Studies and Research Findings
- Hippocampal Neuron Studies : In a study examining the effects of various lactams on GABA currents, this compound was found to enhance inhibitory transmission significantly. This was attributed to its ability to modulate receptor activity without direct membrane effects .
- Comparison with Other Anticonvulsants : this compound was compared with ethosuximide and valproate in terms of behavioral and anticonvulsant effects. The findings suggested that while all compounds exhibited anticonvulsant properties, this compound demonstrated a favorable safety profile with fewer adverse effects on liver metabolism .
- In Vivo Models : In vivo studies indicated that this compound could effectively reduce seizure frequency in animal models, supporting its potential therapeutic application in epilepsy management .
Scientific Research Applications
Pharmacological Applications
-
GABA Receptor Modulation
- Overview : Alpha-EMTBL has been shown to alter the efficacy of GABA (gamma-aminobutyric acid), a key neurotransmitter in the central nervous system.
- Findings : Research indicates that this compound modifies the EC50 (effective concentration for 50% response) for GABA, suggesting potential applications in treating anxiety and mood disorders by enhancing GABAergic transmission .
- Neuroprotective Effects
- Potential Anticonvulsant Activity
Industrial Applications
-
Synthesis of Fine Chemicals
- This compound can serve as an intermediate in the synthesis of various fine chemicals and pharmaceuticals due to its reactive thiol group, which can participate in nucleophilic addition reactions.
-
Cosmetic Formulations
- The compound has potential applications in cosmetic formulations as an emulsifier or stabilizer due to its surfactant properties, enhancing the texture and stability of products.
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. How should researchers design experiments to validate the biochemical properties of alpha-Emtbl?
- Methodological Answer : Begin with in vitro assays to assess baseline activity (e.g., enzyme inhibition, binding affinity) using standardized protocols. Include controls for false positives (e.g., counter-screening against unrelated targets) and validate results across multiple replicates. For in vivo studies, employ dose-response experiments and statistical power analysis to ensure sample sizes are sufficient . Document all procedures in detail to enable replication, adhering to guidelines for experimental reproducibility .
Q. What strategies are effective for conducting a systematic literature review on this compound?
- Methodological Answer : Use academic databases (e.g., PubMed, Scopus) with Boolean search terms combining "this compound" with keywords like "synthesis," "mechanism," or "toxicity." Filter results by relevance and publication date, prioritizing peer-reviewed journals. Track contradictions in reported data (e.g., conflicting IC50 values) using tools like Zotero for annotation and cross-referencing . Avoid broad search queries to minimize noise .
Q. How can researchers ensure data integrity when compiling experimental results for this compound?
- Methodological Answer : Implement a structured data schema to standardize metadata (e.g., assay conditions, instrument parameters) and store raw data in FAIR-compliant repositories. Use version control for datasets and document preprocessing steps (e.g., normalization, outlier removal). Cross-validate findings with orthogonal methods (e.g., NMR alongside HPLC for purity checks) .
Advanced Research Questions
Q. How can contradictions in this compound’s reported mechanisms of action be resolved?
- Methodological Answer : Perform meta-analysis of conflicting studies, evaluating variables like experimental models (e.g., cell lines vs. animal studies) or assay conditions (e.g., pH, temperature). Use statistical frameworks like Bayesian inference to quantify uncertainty. Design follow-up experiments to isolate confounding factors (e.g., off-target effects) and publish negative results to reduce publication bias .
Q. What computational approaches are suitable for predicting this compound’s interactions with novel targets?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) paired with machine learning models trained on structural databases (e.g., PDB). Validate predictions via molecular dynamics simulations to assess binding stability. Integrate domain-specific embeddings (e.g., chemical descriptors) to enhance model interpretability .
Q. How can heterogeneous data types (e.g., genomic, proteomic) be integrated to study this compound’s polypharmacology?
- Methodological Answer : Use knowledge graphs to map relationships between this compound’s targets and pathways. Tools like Cytoscape or Neo4j enable visualization of multi-omics data. Apply text-mining algorithms to extract context from literature (e.g., co-mentioned proteins) and link to experimental datasets .
Q. Methodological and Ethical Considerations
Q. What frameworks ensure ethical use of AI in this compound research?
- Methodological Answer : Disclose LLM usage in literature reviews or data analysis, specifying prompts and validation steps. Avoid AI-generated hypotheses without human oversight. Use embeddings trained on domain-specific corpora (e.g., toxicology databases) to reduce bias .
Q. How should researchers address gaps in this compound’s publicly available data?
- Methodological Answer : Collaborate with open-science initiatives to share unpublished data (e.g., preprints, institutional repositories). Design experiments to fill gaps (e.g., pharmacokinetic studies if ADME data are sparse) and publish methodologies in detail to encourage community engagement .
Q. Data Management and Reproducibility
Q. What standards apply to curating this compound’s research data for public access?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate datasets with ontologies (e.g., ChEBI for chemical identity) and use persistent identifiers (DOIs) for citations. Provide code repositories (e.g., GitHub) for custom analysis scripts .
Q. How can interdisciplinary teams harmonize data formats for this compound studies?
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action :
- GABA Potentiation : Enhances GABAA receptor currents by increasing channel opening probability, acting near the picrotoxin site .
- Calcium Channel Modulation : Reduces low-voltage-activated (T-type) and high-voltage-activated (HVA; N-type and L-type) calcium currents in a concentration- and voltage-dependent manner .
- Therapeutic Efficacy : Demonstrated effectiveness in blocking seizures induced by convulsant compounds and maximal electric shock in mice, comparable to valproate (VPA) but with a superior safety profile .
Comparative Analysis with Structurally or Functionally Related Compounds
Structural Analogues: Thiobutyrolactones and Butyrolactones
beta-Ethyl-beta-methyl-gamma-thiobutyrolactone (beta-EMTBL)
- Pharmacological Action : Convulsant effects due to partial agonism at the picrotoxin receptor .
- Calcium Channel Effects :
- GABA Modulation : Diminishes inhibitory post-synaptic currents (IPSCs) by accelerating decay rates .
alpha-Ethyl-alpha-methyl-gamma-butyrolactone (alpha-EMGBL)
- Anticonvulsant Activity : Potentiates GABA responses only at low GABA concentrations (0.5 µM), unlike this compound, which acts across all GABA levels .
- Calcium Channels: No measurable effect on VDCCs, highlighting the critical role of the sulfur atom in the thiobutyrolactone ring for calcium channel interaction .
Ethosuximide
- Shared Target : T-type calcium channels.
- Divergence : Ethosuximide lacks direct GABA modulation, whereas this compound combines GABA potentiation with broader VDCC inhibition .
Functional Analogues: Established Anticonvulsants
Valproate (VPA)
- Efficacy : Matches this compound in seizure suppression but induces hepatotoxicity by disrupting hepatic CoA and carnitine metabolism .
Phenobarbital and Diazepam
- GABA Mechanism : Both enhance GABA currents but act via distinct sites (barbiturate and benzodiazepine sites, respectively).
- Differentiation: this compound relieves picrotoxin-induced GABA blockade, a property absent in phenobarbital and diazepam .
Data Tables: Comparative Pharmacological Profiles
Table 1: Calcium Channel Modulation by Thiobutyrolactones
Compound | T-Type Current Inhibition | HVA Current Modulation (at -80 mV) | Voltage Dependence |
---|---|---|---|
This compound | 26% (max) | 7% reduction | Yes |
beta-EMTBL | 30% (max) | ≤20% increase (low conc.) | Partial |
Ethosuximide | 35–40% (max) | No effect | No |
Table 2: GABAA Receptor Effects
Compound | GABA Potentiation (EC50) | Picrotoxin Antagonism | IPSC Decay Rate |
---|---|---|---|
This compound | 7 µM | Yes | Slowed |
alpha-EMGBL | 102 µM (low GABA only) | Partial | No effect |
Phenobarbital | 50 µM | No | Slowed |
Research Findings and Clinical Implications
- Structural Determinants : The sulfur atom in the thiobutyrolactone ring and alkyl substitution patterns (alpha vs. beta positions) dictate target specificity. For example, beta-EMTBL’s convulsant effects arise from partial agonism at the picrotoxin site, whereas this compound’s anticonvulsant activity stems from full antagonism .
- Therapeutic Advantage : this compound’s dual mechanism (GABA enhancement + T/HVA channel inhibition) and lack of hepatotoxicity position it as a promising candidate for drug-resistant epilepsy .
Properties
IUPAC Name |
3-ethyl-3-methylthiolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRIJIIQVMBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCSC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908528 | |
Record name | 3-Ethyl-3-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103620-92-4 | |
Record name | 3-Ethyldihydro-3-methyl-2(3H)-thiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103620-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ethyl-alpha-methyl-thiobutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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